N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thiazole ring, and a cyclopropane carboxamide moiety.
Properties
Molecular Formula |
C15H14Cl2N2O3S2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[3-(2,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H14Cl2N2O3S2/c16-9-3-4-11(10(17)5-9)19-12-6-24(21,22)7-13(12)23-15(19)18-14(20)8-1-2-8/h3-5,8,12-13H,1-2,6-7H2 |
InChI Key |
LPPFMCMQFRAXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thioamide and a haloketone, under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring, displacing a leaving group.
Formation of the Cyclopropanecarboxamide Moiety: The cyclopropanecarboxamide moiety can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can be compared with other similar compounds, such as:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a dichlorophenyl group, a thiazole ring, and a cyclopropane carboxamide moiety, which imparts distinct chemical and biological properties.
Biological Activity
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno-thiazole core and a cyclopropanecarboxamide moiety. Its molecular formula is , with a molecular weight of approximately 427.293 g/mol. The presence of the dichlorophenyl group is notable for its influence on the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, related chalcones have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial effects, particularly against Staphylococcus aureus with MIC values as low as 7.81 μL/mL .
| Compound | MIC (μL/mL) | Target Bacteria |
|---|---|---|
| Chalcone with Cl moiety | 7.81 | Staphylococcus aureus |
| Other derivatives | Varied | Various bacteria |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of human monoamine oxidase (MAO), specifically MAO-B. Inhibition studies show promising results with an IC50 value indicative of its potency in modulating neurotransmitter levels in the brain, which could have implications for treating neurodegenerative diseases such as Parkinson's disease .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting MAO-B, the compound may increase levels of neurotransmitters like dopamine in the brain.
- Antimicrobial Mechanisms : The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and characterization of this compound and its analogs:
- Synthesis and Characterization : The synthesis involves multi-step reactions that yield high-purity products characterized by NMR and mass spectrometry techniques.
- Biological Evaluation : In vitro assays have demonstrated that similar compounds possess significant inhibitory effects against various pathogens and enzymes related to neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
